3-methylisoxazol-5(4H)-one

Asymmetric Organocatalysis Domino Reactions Heterocyclic Synthesis

3-Methylisoxazol-5(4H)-one (CAS 1517-96-0) is a five-membered heterocyclic isoxazolone bearing a methyl substituent at the 3-position. With a molecular weight of 99.09 g/mol and a computed XLogP3-AA of 0.1, this compound serves as the foundational scaffold for a broad family of 4-arylidene/alkylidene derivatives accessed through one-pot multicomponent reactions (MCRs).

Molecular Formula C4H5NO2
Molecular Weight 99.09 g/mol
CAS No. 1517-96-0
Cat. No. B3047988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylisoxazol-5(4H)-one
CAS1517-96-0
Molecular FormulaC4H5NO2
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESCC1=NOC(=O)C1
InChIInChI=1S/C4H5NO2/c1-3-2-4(6)7-5-3/h2H2,1H3
InChIKeyPYUQCOIVVOLGJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylisoxazol-5(4H)-one (CAS 1517-96-0): Core Scaffold Properties and Procurement-Relevant Specifications


3-Methylisoxazol-5(4H)-one (CAS 1517-96-0) is a five-membered heterocyclic isoxazolone bearing a methyl substituent at the 3-position. With a molecular weight of 99.09 g/mol and a computed XLogP3-AA of 0.1, this compound serves as the foundational scaffold for a broad family of 4-arylidene/alkylidene derivatives accessed through one-pot multicomponent reactions (MCRs) [1]. Its computed acid dissociation constant (pKa ≈ 8.38) places it in a weakly acidic regime distinct from more heavily functionalized isoxazolone analogs [2]. The compound exists in tautomeric equilibrium, with the NH form predominating in organic solution while dissociation to the anion is favored in aqueous media, a property that directly governs its reactivity in condensation and cycloaddition chemistry [3].

Why 3-Methylisoxazol-5(4H)-one Cannot Be Casually Replaced by Other Isoxazol-5(4H)-one Analogs in Research and Procurement


The 3-methyl substituent is not a trivial structural variation. Replacing it with a hydrogen (unsubstituted isoxazol-5(4H)-one), a phenyl group (3-phenylisoxazol-5(4H)-one), or relocating the methyl group fundamentally alters the compound's acidity, tautomeric equilibrium position, C-4 nucleophilic reactivity, and the stereoelectronic properties of its condensation products [1]. The 3-methyl group provides a specific balance of steric bulk and electron-donating capacity that is absent in the 3-unsubstituted analog yet avoids the conjugative and steric complications introduced by a 3-phenyl substituent. These differences manifest quantitatively in reaction yields, enantioselectivities, and biological activity profiles of downstream derivatives, as detailed in the evidence below [2][3].

Quantitative Differentiation Evidence for 3-Methylisoxazol-5(4H)-one Against Its Closest Analogs


Asymmetric Organocatalytic Reactivity: 3-Methyl vs. 3-Aryl Isoxazol-5(4H)-ones in Domino Michael/Oxa-Michael Reactions

In an enantioselective organocatalyzed Michael/Oxa-Michael domino reaction with 1,3-nitroenynes, 3-methylisoxazol-5(4H)-one participated effectively as a bisnucleophile, delivering the corresponding fused dihydropyranisoxazoline product (3ae) in 65% yield and 91% enantiomeric excess (ee) [1]. This performance is directly comparable to 3-arylisoxazol-5(4H)-one substrates employed in the same protocol, establishing that the 3-methyl analog is a competent substrate for this class of stereoselective transformations without requiring the additional steric or electronic influence of an aryl group at C-3.

Asymmetric Organocatalysis Domino Reactions Heterocyclic Synthesis

Thermodynamic Z-Isomer Preference: A 6.54 kcal/mol Stability Premium Dictates Stereochemical Outcome in 4-Arylmethylene Derivatives

DFT calculations on 4-arylmethylene-3-methylisoxazol-5(4H)-one derivatives reveal that the (Z)-isomer of compound 4a is thermodynamically more stable than the corresponding (E)-isomer by 6.54 kcal/mol, while the (Z)-isomer of compound 4g shows a 4.36 kcal/mol stabilization [1]. This substantial energy difference explains the exclusive crystallization of the Z-form and ensures predictable stereochemical outcomes in Knoevenagel-type condensations at the C-4 position. In contrast, 3-phenyl analogs may exhibit altered Z/E ratios due to additional conjugative effects from the phenyl ring.

Stereoselective Synthesis Computational Chemistry Crystallization

Acidity Differentiation: 3-Methylisoxazol-5(4H)-one (pKa ≈ 8.38) vs. 4-Acyl-Isoxazol-5(4H)-ones (pKa ≈ 1.2–1.3) — Consequences for Extraction and Formulation

The computed pKa of 3-methylisoxazol-5(4H)-one is approximately 8.38 [1], positioning it as a very weak acid. This is in stark contrast to 4-acyl-substituted isoxazol-5(4H)-ones, which exhibit pKa values in the range of 1.2–1.3 due to the electron-withdrawing effect of the 4-acyl group [2]. The six-order-of-magnitude difference in acidity means that 3-methylisoxazol-5(4H)-one remains predominantly protonated under physiological and moderately basic conditions, whereas 4-acyl analogs are fully ionized. This distinction directly impacts solubility, partition coefficient (logP), and suitability for applications requiring neutral species, such as metal extraction or membrane permeation.

Physicochemical Properties Metal Extraction Formulation Science

Antioxidant Activity of 4-Arylidene-3-methylisoxazol-5(4H)-one Derivatives: Superior DPPH Radical Scavenging vs. BHT at 100 μM

The derivative 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one was screened for in-vitro antioxidant activity by DPPH and nitric oxide free radical scavenging assays at 100 μM concentration. Its DPPH scavenging ability was superior to the synthetic antioxidant butylated hydroxytoluene (BHT) and comparable to the standard ascorbic acid [1]. This demonstrates that the 3-methylisoxazol-5(4H)-one scaffold, when appropriately decorated at the C-4 position, can serve as an effective antioxidant pharmacophore, differentiating it from isoxazole analogs that lack the exocyclic conjugation enabled by the 4-arylidene motif.

Antioxidant Screening Free Radical Scavenging DPPH Assay

One-Pot Multicomponent Synthesis Efficiency: 90–95% Yields Under Green Aqueous Conditions via Dowex1-x8OH Catalysis

4-Arylmethylidene-3-methylisoxazol-5(4H)-ones were synthesized via a one-pot, three-component procedure using Dowex1-x8OH as a heterogeneous catalyst in water, achieving high yields of 90–95% with reaction times of 1–5 hours [1]. This protocol was applied to both 3-methyl and 3-phenylisoxazol-5(4H)-one derivatives, demonstrating that the 3-methyl scaffold is fully compatible with this green, operationally simple methodology. The consistently high yields across diverse aromatic aldehyde inputs underscore the reliability of the 3-methylisoxazol-5(4H)-one core in MCR-based library synthesis.

Green Chemistry Multicomponent Reactions Process Chemistry

Procurement-Relevant Application Scenarios for 3-Methylisoxazol-5(4H)-one Based on Quantitative Differentiation Evidence


Chiral Heterocycle Library Synthesis via Asymmetric Organocatalysis

Research groups engaged in enantioselective synthesis of sp³-rich heterocyclic libraries should prioritize 3-methylisoxazol-5(4H)-one as the C-3 methyl analog delivers high enantioselectivity (91% ee) in organocatalyzed domino reactions without the steric and electronic complexity of 3-aryl congeners [1]. This enables construction of chiral fused dihydropyranisoxazoline scaffolds with a sterically minimal C-3 substituent, facilitating downstream SAR exploration.

Stereochemically Pure 4-Arylidene Intermediate Supply for Medicinal Chemistry

The documented 6.54 kcal/mol thermodynamic preference for the (Z)-isomer in 4-arylmethylene-3-methylisoxazol-5(4H)-one derivatives ensures that Knoevenagel condensation products crystallize as single stereoisomers [2]. Procurement of 3-methylisoxazol-5(4H)-one as a starting material therefore guarantees predictable Z-stereochemistry in derived 4-arylidene intermediates — a critical quality attribute for medicinal chemistry campaigns requiring stereochemically defined building blocks.

Antioxidant Pharmacophore Development with Benchmark-Beating DPPH Activity

For teams developing novel antioxidant agents, 4-(hydroxybenzylidene)-3-methylisoxazol-5(4H)-one derivatives have demonstrated DPPH radical scavenging activity superior to the synthetic standard BHT and comparable to ascorbic acid at 100 μM [3]. This scaffold offers a synthetically accessible (one-pot, three-component) entry point to antioxidant candidates that outperform the industry-standard BHT benchmark.

Green Chemistry Process Development Using Aqueous-Phase MCR Conditions

Process chemists seeking sustainable, scalable routes to isoxazolone libraries can leverage the demonstrated compatibility of 3-methylisoxazol-5(4H)-one derivatives with aqueous, heterogeneous catalysis (Dowex1-x8OH/H₂O), delivering 90–95% yields in 1–5 hours [4]. The 3-methyl scaffold achieves these efficiencies with a lower-cost β-keto ester precursor (ethyl acetoacetate) compared to the 3-phenyl analog, offering a favorable cost-of-goods profile for large-scale library production.

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